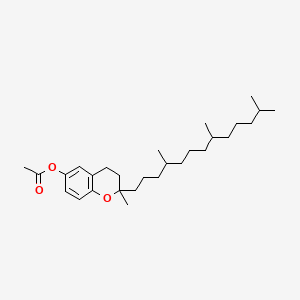

Tocol acetate

Description

Structure

3D Structure

Properties

CAS No. |

6199-76-4 |

|---|---|

Molecular Formula |

C28H46O3 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3 |

InChI Key |

CBUJHSGSOYAVJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Tocol Acetate

Chemical Synthesis Pathways for Tocol (B1682388) Acetate (B1210297) Production

The industrial production of tocol acetate predominantly relies on chemical synthesis, which offers high yields and efficiency. These methods typically involve the direct esterification of tocol or the condensation of its precursors.

Esterification Reactions for this compound Synthesis

The most common method for synthesizing this compound is the direct esterification of α-tocopherol with an acylating agent, typically acetic anhydride (B1165640). google.comnih.gov This reaction converts the reactive phenolic hydroxyl group of tocopherol into a more stable ester linkage. patsnap.com The process can be conducted with or without a catalyst. For instance, refluxing (all-rac)-α-tocopherol with an excess of acetic anhydride for several hours can yield the acetate form. google.com The esterification makes this compound less susceptible to oxidation compared to the free tocopherol. patsnap.com

Another approach involves the reaction of 2,3,5-trimethyl-hydroquinone (TMH) with phytol (B49457) or isophytol (B1199701) in the presence of an acid catalyst, followed by esterification with acetic anhydride to produce DL-alpha-tocopheryl acetate. google.com

Catalytic Approaches in this compound Synthesis

Various catalysts are employed to enhance the rate and yield of this compound synthesis. These can be broadly categorized as organic bases, and acid catalysts.

Organic bases such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are effective catalysts. google.commdpi.com The reaction of (all-rac)-α-tocopherol with acetic anhydride in the presence of pyridine can achieve a high yield (96%) at room temperature, though it may require a longer reaction time. google.com Microwave irradiation has been shown to significantly accelerate the pyridine-catalyzed reaction. google.com Immobilized DMAP on mesoporous silica (B1680970) (MCM-41) has also been demonstrated as an efficient and stable catalyst for the acetylation of α-tocopherol with acetic anhydride. researchgate.net

Acid catalysts, both organic and inorganic, are also utilized. These include p-toluenesulfonic acid and sulfuric acid. google.com Lewis acids can also catalyze the esterification. mdpi.com A combination of ortho-boric acid and oxalic acid has been used as a catalyst for the reaction of trimethylhydroquinone (B50269) with isophytol before the final esterification step. google.com Additionally, onion peel ash has been investigated as a green, solvent-free catalyst for the acetylation of alcohols using acetic anhydride, achieving good to excellent yields. researchgate.net

Table 1: Comparison of Catalytic Systems in this compound Synthesis

| Catalyst System | Acylating Agent | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyridine | Acetic Anhydride | (all-rac)-α-Tocopherol | Achieved 96% yield after three days at room temperature. google.com | google.com |

| Pyridine with Microwave | Acetic Anhydride | (all-rac)-α-Tocopherol | Reached 99% conversion within 20-30 minutes. google.com | google.com |

| Immobilized DMAP | Acetic Anhydride | α-Tocopherol | Demonstrated high efficiency and stability as a heterogeneous catalyst. researchgate.net | researchgate.net |

| Ortho-boric acid / Oxalic acid | Acetic Anhydride | Trimethylhydroquinone, Isophytol | Used in the initial condensation step, leading to high-yield tocopherol for subsequent esterification. google.com | google.com |

| Onion Peel Ash | Acetic Anhydride | Alcohols | A green, reusable catalyst providing good to excellent yields (76-96%) under solvent-free conditions. researchgate.net | researchgate.net |

Solvent Systems in this compound Chemical Synthesis

The choice of solvent is critical in the chemical synthesis of this compound, influencing reaction kinetics and product purity. Reactions can be performed in various organic solvents or under solvent-free conditions.

Aprotic non-polar organic solvents such as aliphatic hydrocarbons (e.g., hexane (B92381), heptane) and aromatic hydrocarbons (e.g., toluene (B28343), xylene) are commonly used. google.com Heptane (B126788) is a particularly preferred non-polar solvent. google.comgoogle.com The reaction can also be carried out in aprotic polar solvents like aliphatic and cyclic carbonates (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate) and esters (e.g., ethyl acetate, n-butyl acetate). google.com Biphasic solvent systems, combining a non-polar solvent like heptane with a polar solvent like a cyclic carbonate, are also employed. google.com This allows for the catalyst to be contained within the polar phase, facilitating its recovery and reuse. google.com

Solvent-free systems offer a greener alternative. The reaction of α-tocopherol with acetic anhydride catalyzed by pyridine can be conducted without a solvent, yielding a high conversion rate of 99.4%. mdpi.com Similarly, using onion peel ash as a catalyst allows for the acetylation to proceed efficiently without any solvent. researchgate.net

Enzymatic Synthesis of this compound and its Derivatives

Enzymatic synthesis presents a green and highly selective alternative to chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, as biocatalysts, which operate under milder reaction conditions and can offer high specificity. mdpi.com

Lipase-Mediated Transesterification for this compound Production

Lipases are the most widely used enzymes for the synthesis of vitamin E ester derivatives due to their ability to catalyze esterification and transesterification reactions. mdpi.com Common lipases include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa (CRL), and Rhizomucor miehei (RML). mdpi.com

The reaction typically involves the transesterification of a tocol with an acyl donor. Vinyl acetate is a frequently used acyl donor because it leads to an irreversible reaction, driving the equilibrium towards product formation. acs.org For example, Novozym 435 has been used to catalyze the transesterification of vinyl acetate with α-tocopherol. mdpi.com In one study, this reaction achieved a 60% conversion rate after 18 days. mdpi.com Using acetic anhydride as the acyl donor with CRL1 as the catalyst resulted in a 97% conversion rate. mdpi.com

These enzymatic reactions are often carried out in organic solvents like a mixture of 2-methyl-2-butanol (B152257) and n-hexane to overcome the high viscosity of vitamin E. mdpi.com However, solvent-free systems have also been developed, which can lead to even higher yields. For instance, the synthesis of α-tocopherol acetate in a solvent-free system reached a yield of 95%, compared to 85% in an organic solvent system. mdpi.com

Biocatalyst Optimization in Enzymatic this compound Synthesis

Optimizing the biocatalyst and reaction conditions is crucial for achieving high efficiency in enzymatic synthesis. Key areas of optimization include enzyme selection, immobilization, and reaction medium engineering.

Enzyme Selection and Immobilization: The choice of lipase (B570770) is critical, as different lipases exhibit varying levels of activity and selectivity. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is one of the most effective and widely studied biocatalysts for this transformation. mdpi.commdpi.com Immobilization not only facilitates enzyme recovery and reuse but can also enhance its stability and activity. mdpi.com For example, immobilizing lipase on supports like porous styrene-divinylbenzene beads can improve the synthesis of esters. mdpi.com

Reaction Medium and Conditions: The reaction medium significantly impacts enzyme performance. While organic solvents can help solubilize the highly viscous vitamin E, they can also affect enzyme activity. mdpi.com Studies have shown that a mixture of 2-methyl-2-butanol and n-hexane can be effective, with the conversion rate varying depending on the solvent ratio. mdpi.com Solvent-free systems are an attractive alternative, often resulting in higher yields and aligning with green chemistry principles. mdpi.commdpi.com Other parameters optimized include temperature, substrate molar ratio, and enzyme loading to maximize conversion. researchgate.netacs.org For example, in the synthesis of isoamyl acetate using Novozym 435, optimal conditions were found to be a temperature of 50°C and an enzyme dose of 2%. researchgate.net

Table 2: Research Findings in Enzymatic this compound Synthesis

| Lipase Source | Acyl Donor | Reaction System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | 2-methyl-2-butanol / n-hexane | 60% conversion rate after 18 days. mdpi.com | mdpi.com |

| Candida rugosa lipase (CRL1) | Acetic Anhydride | Not specified | 97% conversion rate was achieved. mdpi.com | mdpi.com |

| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | Solvent-free | Achieved a 95% yield, higher than the 85% yield in an organic solvent system. mdpi.com | mdpi.com |

| Candida rugosa lipase (CRL) | Vinyl Acetate | Buffer (pH 7.0) with DIPE co-solvent | Used for kinetic resolution of related ester intermediates. mdpi.com | mdpi.com |

Solvent-Free Systems in Enzymatic this compound Synthesis

The enzymatic synthesis of this compound, particularly α-tocopherol acetate, has gained significant attention as an alternative to traditional chemical methods. mdpi.com This approach is valued for its milder reaction conditions, simpler product separation, and environmental friendliness. mdpi.com A key development in this area is the use of solvent-free systems, where the acyl donor often serves as the reaction medium, eliminating the need for organic solvents. mdpi.comosti.gov

Research has shown that solvent-free enzymatic systems can achieve higher yields compared to those using organic solvents. For instance, a comparative study on the esterification of α-tocopherol catalyzed by a self-made immobilized lipase reported a conversion rate of 95% in a solvent-free system, compared to 85% in a petroleum ether solvent. mdpi.comresearchgate.net Similarly, high-efficiency expression of Candida rugosa lipase 1 (CRL1) in Pichia pastoris has been utilized to catalyze the esterification of α-tocopherol with acetic anhydride in a solvent-free environment, achieving a notable conversion rate of 97%. mdpi.comresearchgate.net

The choice of acyl donor is critical in these reactions. Acetic anhydride and vinyl acetate are commonly used for preparing tocopherol acetate. mdpi.com Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are frequently employed due to their stability and high catalytic activity in non-aqueous environments. mdpi.comcore.ac.ukfrontiersin.org The elimination of solvents not only simplifies the process but also aligns with the principles of green chemistry, offering a more sustainable route for producing this compound. frontiersin.orgmdpi.com

Research Findings in Enzymatic this compound Synthesis

| Enzyme | Acyl Donor | System Type | Conversion Rate / Yield | Reference |

|---|---|---|---|---|

| Self-made Immobilized Lipase | Not Specified | Solvent-Free | 95% | mdpi.comresearchgate.net |

| CRL1 (from Pichia pastoris) | Acetic Anhydride | Solvent-Free | 97% | mdpi.comresearchgate.net |

| Novozym 435 | Vinyl Acetate | Organic Solvent (n-hexane/2-methyl-2-butanol) | 60% | mdpi.comresearchgate.net |

| Self-made Immobilized Lipase | Not Specified | Organic Solvent (Petroleum Ether) | >85% | mdpi.comresearchgate.net |

Synthesis of this compound Derivatives for Research Applications

The basic structure of this compound is frequently modified to create derivatives with altered properties for various research purposes. These modifications can enhance stability, change solubility, or introduce new functionalities to investigate biological activities. mdpi.comresearchgate.net

Beyond the simple acetate ester, a variety of other α-tocopherol esters have been synthesized enzymatically for research. These derivatives often exhibit improved stability compared to the parent vitamin E. mdpi.com The synthesis typically involves the lipase-mediated acylation of α-tocopherol with different acyl donors. researchgate.net

Notable examples include:

α-Tocopherol Succinate (B1194679) : This derivative is widely researched for its biological properties. mdpi.com It can be synthesized using Novozym 435 to catalyze the reaction between α-tocopherol and succinic anhydride, achieving a conversion rate of 94.4%. mdpi.com

α-Tocopherol Ferulate : Synthesized via transesterification between ethyl ferulate and α-tocopherol, this derivative combines the functionalities of both parent molecules. mdpi.com Using Novozym 435 in a solvent-free system resulted in a 35.4% conversion rate, while using Candida rugosa lipase (CRL) in toluene yielded 72.3%. mdpi.com

Polyunsaturated Fatty Acid (PUFA) Esters : Esters of α-tocopherol with docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been successfully prepared. mdpi.com These syntheses are catalyzed by enzymes like Lipozyme RM IM, introducing the bioactive fatty acid moiety to the tocopherol structure. mdpi.com

More complex structural modifications of the α-tocopherol molecule have led to the creation of novel derivatives with unique properties for specialized research applications. mdpi.comnih.gov These syntheses often involve multi-step chemical pathways.

Key examples of these novel derivatives include:

Ether-Linked Derivatives : To overcome the instability of the ester bond in compounds like α-tocopheryl succinate (α-TS), derivatives with a more stable ether linkage have been developed. mdpi.com An important example is α-tocopheryloxyacetic acid (α-TEA), which is synthesized by modifying the substituent at the C-6 position of the tocopherol chromanol ring. mdpi.comresearchgate.net Further analogs have been created by introducing alkyl substituents into the ether-linked acetic acid moiety. mdpi.com

PEGylated Derivatives : To improve water solubility and create potential nanocarriers, polyethylene (B3416737) glycol (PEG) has been attached to the α-tocopherol structure. nih.gov In one approach, a 1,2,3-triazole ring was used as a stable linker to attach α-tocopherol to PEG chains of varying lengths (e.g., PEG 300, 400, and 1000) through a click chemistry reaction. nih.gov

Carba-Analogs : To investigate the role of the heterocyclic oxygen atom in the antioxidant activity of vitamin E, carba-analogs have been synthesized. mdpi.com In these analogs, the oxygen atom at the O1 position of the chroman ring is replaced with a methylene (B1212753) (CH₂) group. mdpi.com The synthesis of all-rac-1-carba-α-tocopherol was achieved using a Wittig reaction. mdpi.com

Nitrogen-Containing Analogs : Novel N-tocopherol derivatives have been developed, such as a pyrrolopyridinol analogue of α-tocopherol synthesized from pyridoxine (B80251). rsc.org This synthetic route involves key steps like phase-transfer catalytic alkylation and intramolecular copper(I)-catalyzed amination, introducing a nitrogen-containing heterocyclic system in place of the original chromanol ring. rsc.org

Examples of Novel Alpha-Tocopherol (B171835) Derivatives

| Derivative Class | Specific Example | Key Structural Modification | Synthetic Highlight | Reference |

|---|---|---|---|---|

| Ether-Linked Analog | α-Tocopheryloxyacetic acid (α-TEA) | Ester linkage at C-6 replaced with a stable ether bond. | Modification at the C-6 position of the chroman ring. | mdpi.comresearchgate.net |

| PEGylated Derivative | α-TPGT1000 | Attachment of polyethylene glycol (PEG 1000) chain. | Use of a 1,2,3-triazole linker via click chemistry. | nih.gov |

| Carba-Analog | all-rac-1-carba-α-tocopherol | Replacement of the heterocyclic O1 atom with a CH₂ group. | Synthesized using a Wittig reaction. | mdpi.com |

| Nitrogen-Containing Analog | Pyrrolopyridinol Analogue | Replacement of the chromanol ring with a pyrrolopyridinol system. | Synthesized from pyridoxine via intramolecular amination. | rsc.org |

Molecular Mechanisms and Cellular Interactions of Tocol Acetate Preclinical Focus

Hydrolysis of Tocol (B1682388) Acetate (B1210297) by Esterases and Hydrolases

Tocol acetate is an esterified form of tocopherol, which renders it biologically inactive until the acetate group is cleaved. nih.gov This bioactivation is accomplished through hydrolysis, a process catalyzed by various esterase and hydrolase enzymes in different biological tissues. mdpi.commdpi.com The efficiency of this conversion is a critical determinant of the bioavailability of the active tocopherol molecule. nih.govplos.org

The hydrolysis of this compound in the gastrointestinal tract is significantly dependent on enzymes secreted by the pancreas. researchgate.net Preclinical studies have identified pancreatic carboxyl ester hydrolase (CEH), also known as cholesteryl ester hydrolase or bile salt-dependent lipase (B570770), as the primary enzyme responsible for this reaction. nih.govresearchgate.netmdpi.com In contrast, other pancreatic enzymes such as pancreatic lipase and pancreatic lipase-related protein 2 have been shown to be unable to hydrolyze tocopheryl acetate. nih.gov

The activity of CEH is dependent on the presence of bile acids, which are necessary for the formation of mixed micelles that solubilize the lipophilic this compound. researchgate.netnih.gov In vitro studies using porcine pancreatic juice demonstrated that the hydrolysis of α-tocopheryl acetate requires both pancreatic enzymes and bile acids. nih.gov The efficiency of this hydrolysis by CEH is significantly greater when this compound is incorporated into mixed micelles or liposomes compared to when it is in emulsions or food matrices. nih.gov Research on bovine cholesterol esterase revealed that the stereochemistry of α-tocopheryl acetate influences the kinetics of hydrolysis, with the enzyme showing different binding affinities and maximum reaction velocities (Vmax) for different stereoisomers. nih.gov

Table 1: Pancreatic Enzyme Activity on this compound

| Enzyme | Activity on this compound | Key Findings | Citations |

|---|---|---|---|

| Carboxyl Ester Hydrolase (CEH) | Active | Primary enzyme for hydrolysis in the small intestine. Activity is dependent on bile salts. | nih.govresearchgate.netmdpi.com |

| Pancreatic Lipase | Inactive | Shown to be unable to hydrolyze this compound in in vitro digestion models. | nih.gov |

| Pancreatic Lipase-Related Protein 2 | Inactive | Shown to be unable to hydrolyze this compound in in vitro digestion models. | nih.gov |

In addition to pancreatic enzymes, esterases located within the intestinal mucosa contribute to the hydrolysis of this compound. drugbank.com These enzymes are distributed along the intestinal tract and are capable of cleaving various dietary esters. nih.gov Studies in rats have shown that the small intestine can hydrolyze α-tocopheryl acetate almost completely, indicating robust esterase activity in this tissue. europa.eu The esterase activity in the small intestine is primarily derived from the mucosa itself. nih.gov This localized enzymatic action ensures that the inactive ester form is converted to the absorbable free tocopherol at the site of absorption. mdpi.comoup.com

When applied topically, this compound can be bioconverted to its active form, α-tocopherol, within the skin. europa.euresearchgate.net This hydrolysis occurs in the viable layers of the epidermis, while no significant metabolic activity is detected in the outermost layer, the stratum corneum. nih.goveuropa.eu The process is reported to be relatively slow; in one in vivo rat study, significant hydrolysis was observed only after five days of daily topical application, with about 5% of the acetate in the viable epidermis being converted to free vitamin E. nih.gov This suggests that this compound functions as a prodrug in dermal applications, slowly releasing the active tocopherol over time. nih.gov The peak for this metabolic conversion has been noted to occur between 6 and 12 hours after application. europa.eu

Cellular Uptake Mechanisms of this compound and its Metabolites

Following hydrolysis, the resulting tocopherol, along with any unhydrolyzed this compound, must cross the intestinal cell membrane to be absorbed. This process involves both protein-mediated transport and passive diffusion. drugbank.comnih.gov

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the human intestinal epithelium. core.ac.ukmdpi.com Studies using this model have provided significant insights into the uptake of this compound and its metabolites. Research has shown that the uptake of α-tocopheryl acetate by Caco-2 cells is surprisingly similar to that of free α-tocopherol, with dose-response data suggesting the involvement of protein-mediated transport processes for both compounds. nih.gov It was observed that Caco-2 cells can hydrolyze this compound either before absorption or intracellularly. nih.gov

Further research has identified specific transport proteins involved in the uptake of tocopherol (the primary metabolite of this compound). These include scavenger receptor class B type I (SR-BI), CD36, and Niemann-Pick C1-like protein 1 (NPC1L1). nih.govmdpi.com The ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG5/ABCG8, are also implicated in the cellular transport of vitamin E. drugbank.com For this transporter-dependent absorption to occur in Caco-2 cells, the presence of tocopherol within mixed micelle structures is a prerequisite. nih.gov

Table 2: Cellular Uptake Mechanisms in Caco-2 Cells

| Transport Mechanism | Compound(s) | Key Findings (Caco-2 Model) | Citations |

|---|---|---|---|

| Protein-Mediated Transport | This compound, Tocopherol | Uptake involves protein transporters. Dose-response plots are not linear. | nih.gov |

| Tocopherol | Specific transporters identified include SR-BI, CD36, and NPC1L1. Requires micellar solubilization. | nih.gov | |

| Passive Diffusion | This compound, Tocopherol | Considered a contributing pathway for the uptake of lipophilic molecules across the enterocyte membrane. | drugbank.comeuropa.eunih.gov |

Alongside protein-mediated pathways, passive diffusion is a recognized mechanism for the absorption of lipophilic molecules like vitamin E and its esters. drugbank.comeuropa.eu This process involves the movement of the substance across the lipid bilayer of the cell membrane, driven by a concentration gradient, without the aid of a transport protein. researchgate.net For many years, passive diffusion was believed to be the sole mechanism for vitamin E absorption. nih.gov While the discovery of specific transporters has shown the process to be more complex, passive diffusion remains a relevant pathway for the intestinal uptake of tocopherol and its esters into enterocytes. drugbank.comnih.gov The biophysical properties of tocopherol within a membrane, such as its lateral diffusion coefficient, have been studied in model systems like POPC liposomes, providing data on its mobility within a lipid environment. nih.gov

Micelle-Mediated Uptake of this compound

The absorption of this compound, a synthetic and more stable form of vitamin E, from the intestinal lumen is a complex process that relies heavily on its incorporation into mixed micelles. drugbank.comnih.gov These micelles, composed of phospholipids (B1166683) and bile acids, are crucial for solubilizing the lipophilic this compound and transporting it from the fat globules of digested food to the surface of the enterocytes for absorption. drugbank.com The efficiency of this compound uptake is significantly lower than that of other lipids, which may contribute to the relatively low bioavailability of vitamin E. drugbank.comnih.gov

Studies have shown that the composition of these micelles influences the bioaccessibility of this compound. For instance, mixed micelles formed from long-chain fatty acids demonstrate a greater solubilization capacity and enhance the conversion of this compound to its active form, tocopherol, compared to those formed from medium-chain triglycerides. mdpi.com The presence of phospholipids within the micelles can also impact uptake. mdpi.com Specifically, phosphatidylcholine has been shown to decrease the binding of mixed micelles to scavenger receptor extracellular loops, potentially reducing the efficiency of this compound absorption. mdpi.com

The intestinal cellular uptake of vitamin E from these mixed micelles occurs through two primary pathways: passive diffusion and receptor-mediated transport. drugbank.comnih.gov The latter involves several cellular transporters, including scavenger receptor class B type 1 (SR-BI), Niemann-Pick C1-like protein (NPC1L1), and ATP-binding cassette (ABC) transporters such as ABCA1, ABCG5, and ABCG8. drugbank.comnih.govmdpi.com The necessity of micellar structures for transporter-dependent absorption has been demonstrated in Caco-2 cell models, where the presence of biliary salt and oleic acid in the micelles was essential for the process. mdpi.com

Intracellular Hydrolysis of this compound Post-Uptake

Following its uptake into intestinal cells, this compound must be hydrolyzed to its biologically active form, tocopherol. This enzymatic conversion is a critical step for the subsequent metabolic processes and transport of vitamin E. europa.eu In vivo and in vitro studies have demonstrated that this hydrolysis is efficiently carried out by esterases present in the intestine. europa.eunih.gov

Research has identified cholesteryl ester hydrolase, also known as bile salt-dependent lipase, as the primary enzyme responsible for hydrolyzing this compound. mdpi.comnih.gov This enzyme's efficiency is significantly higher when this compound is incorporated into mixed micelles or liposomes compared to when it is in emulsions or the food matrix. nih.gov This finding further underscores the importance of micellar formation for the effective bioavailability of this compound. In contrast, other enzymes like pancreatic lipase and pancreatic lipase-related protein 2 have been shown to be incapable of hydrolyzing tocopheryl esters. mdpi.com

Studies using Caco-2 intestinal cells have confirmed that these cells can hydrolyze this compound and subsequently uptake the resulting tocopherol, but only when the this compound is delivered via mixed micelles. nih.govmdpi.com This highlights that the hydrolysis process is tightly linked to the uptake mechanism. Furthermore, research in broiler chickens has suggested that the hydrolysis of tocopheryl acetate can be a rate-limiting step in its bioavailability, especially at higher doses where the hydrolytic capacity may become saturated. plos.org In skin, the hydrolysis of topically applied d3-α-tocopheryl acetate has also been observed, with the rate of conversion to d3-α-tocopherol being influenced by factors such as UVB irradiation. cir-safety.org

Cellular Uptake of this compound in Specific Cell Models (e.g., placental barrier cell models)

The transport of this compound across cellular barriers, such as the placenta, is a critical area of research, particularly for understanding nutrient delivery to the fetus. In vitro models using human choriocarcinoma-derived BeWo cells are commonly employed to study the transcellular transport of various compounds across the placental barrier. nih.gov These cells can form polarized monolayers that mimic the in vivo structure and are useful for investigating transport mechanisms. nih.gov

Studies using BeWo cells have investigated the uptake and transport of various nanoparticles, providing insights that can be relevant to the transport of lipid-soluble molecules like this compound. For instance, research on pullulan acetate nanoparticles in a BeWo b30 placental barrier model showed that these nanoparticles could cross the cell monolayer. nih.gov The primary mechanisms for internalization were identified as caveolae-mediated endocytosis and pinocytosis. nih.govmdpi.com This suggests that endocytic pathways may play a role in the placental transport of larger molecules and potentially lipid-based carriers containing this compound.

The surface properties of nanoparticles, such as charge and coating, have been shown to influence their interaction with and transport across the placental barrier model. nih.govresearchgate.net This highlights the complexity of transport mechanisms at the placental interface. While direct studies on this compound uptake in these specific placental models are less common in the provided search results, the research on related compounds and delivery systems provides a framework for understanding the potential pathways. For instance, the transport of the hydrophilic drug emtricitabine (B123318) across the placenta involves multiple transporters, including equilibrative and concentrative nucleoside transporters (ENTs and CNTs) and organic cation transporters (OCTs). asm.org This indicates that specific transporter proteins are key mediators of nutrient and drug passage, a principle that likely extends to lipid-soluble vitamins.

This compound Influence on Biomolecular Pathways (In Vitro and Animal Models)

Interaction with Enzymes and Protein Activity

Once hydrolyzed to α-tocopherol, the active form of vitamin E can influence the activity of various enzymes and proteins, playing a role in cellular signaling and function. drugbank.comnih.gov One of the well-documented effects is the inhibition of protein kinase C (PKC) activity. drugbank.comnih.govdrugbank.com PKC is involved in processes like cell proliferation and differentiation, and its inhibition by α-tocopherol has been observed in smooth muscle cells, human platelets, and monocytes. drugbank.comnih.gov This inhibition is partly attributed to the attenuation of membrane-derived diacylglycerol generation, a lipid that facilitates PKC translocation and activation. drugbank.com

Beyond PKC, α-tocopherol has been shown to upregulate the expression of cytosolic phospholipase A2 and cyclooxygenase-1 (COX-1). drugbank.comnih.govdrugbank.com These enzymes are crucial in the arachidonic acid cascade, leading to the enhanced release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. drugbank.comnih.gov Conversely, some vitamin E analogs, such as α-tocopheryl succinate (B1194679), have been found to reduce prostaglandin (B15479496) E2 (PGE2) production by potentially competing with arachidonic acid for interaction with COX proteins. oup.com

Furthermore, vitamin E enrichment in endothelial cells can downregulate the expression of intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby reducing the adhesion of blood cells to the endothelium. drugbank.comnih.govdrugbank.com A metabolite of vitamin E, known as vitamin E quinone or alpha-tocopheryl quinone (TQ), acts as a potent anticoagulant by inhibiting vitamin K-dependent carboxylase, a key enzyme in the coagulation cascade. drugbank.com Preclinical reports also highlight that various forms of vitamin E can modulate signaling pathways such as MAPK, PI3K/Akt/mTOR, and JAK/STAT. mdpi.com

Modulation of Lipid Synthesis and Metabolism

This compound, through its conversion to tocopherol and the release of acetate, can influence lipid synthesis and metabolism. Acetate itself serves as a precursor for acetyl-CoA, a central metabolite that is essential for both energy production through the tricarboxylic acid (TCA) cycle and for anabolic processes like lipid synthesis. nih.govresearchgate.net Supplementation with acetate has been shown to increase intracellular acetyl-CoA levels, which can promote lipid synthesis. researchgate.net

In various cell and animal models, acetate has demonstrated diverse effects on lipid metabolism. In rabbit liver, acetate was found to reduce triglyceride content by inhibiting fatty acid synthesis and enhancing fatty acid oxidation and lipid output. nih.gov In adipose tissue, acetate administration was associated with inhibited lipid accumulation and promoted lipolysis and fatty acid oxidation. nih.gov The signaling pathways involved in these processes include the activation of AMP-activated protein kinase (AMPK) and extracellular-signal-regulated kinase (ERK) 1/2. nih.gov

In hypoxic conditions, acetate has been shown to predominantly activate lipogenic genes such as ACACA and FASN in HepG2 cells, promoting de novo lipid synthesis through epigenetic mechanisms involving histone acetylation. researchgate.net Conversely, studies have also shown that inhibitors of endogenous fatty acid synthesis can decrease the biosynthesis of esterified lipids, and this effect can be reversed by oleic acid, highlighting the importance of fatty acid availability in regulating lipid synthesis and related processes like apolipoprotein B-100 secretion. ahajournals.org The modulation of lipid metabolism by different forms of vitamin E, including tocotrienols and tocopherols (B72186), has also been observed to improve lipid profiles in animal models of hyperlipidemia. mdpi.com

Effects on Membrane Stability and Organization

The interaction of the active form of this compound, α-tocopherol, with cellular membranes is crucial for its biological functions, including its role as a lipid-soluble antioxidant. nih.gov α-tocopherol integrates into the phospholipid bilayer of cell membranes, which allows it to control lipid oxidation at the site of initiation. nih.gov It is particularly effective at protecting polyunsaturated fatty acids within membrane phospholipids from damage by reactive oxygen species. drugbank.comnih.gov

Studies have shown that α-tocopherol can influence the physical properties of membranes. In the liquid-crystalline state, which is the predominant state of lipids in biological membranes, the presence of α-tocopherol decreases the motional freedom of the lipid fatty acyl chains, leading to increased membrane rigidity. researchgate.net This effect on membrane fluidity and integrity is an important aspect of its function. nih.gov By scavenging lipid peroxyl radicals, α-tocopherol helps to prevent membrane lipid peroxidation, thereby maintaining membrane stability. researchgate.net

In contrast, the acetylated form, this compound, has been shown to have very little effect on the physical properties of bilayers, such as acyl chain order. researchgate.net This underscores the necessity of its hydrolysis to tocopherol for it to exert its effects within the membrane. The location of α-tocopherol within the membrane, specifically at the hydrophobic-hydrophilic interface, is critical for its ability to reduce reactive oxygen species and lipid radicals. acs.org The diversity of lipids within a membrane can also influence the precise location and, consequently, the antioxidant activity of vitamin E. acs.org

Interactive Data Table: Effects of this compound and its Metabolites on Cellular Processes

| Compound | Cellular Process | Model System | Observed Effect | Reference(s) |

| This compound | Micelle-Mediated Uptake | In vitro digestion models, Caco-2 cells | Requires micellar solubilization for efficient uptake; uptake is less efficient than other lipids. | drugbank.comnih.govmdpi.com |

| This compound | Intracellular Hydrolysis | Intestinal cells (in vitro/in vivo), skin | Hydrolyzed to tocopherol by cholesteryl ester hydrolase; this is a rate-limiting step. | mdpi.comnih.govplos.org |

| α-Tocopherol | Enzyme Activity | Smooth muscle cells, platelets, monocytes | Inhibits Protein Kinase C (PKC) activity. | drugbank.comnih.govdrugbank.com |

| α-Tocopherol | Enzyme Activity | Endothelial cells | Upregulates cytosolic phospholipase A2 and cyclooxygenase-1 (COX-1). | drugbank.comnih.govdrugbank.com |

| Acetate | Lipid Synthesis | HepG2 cells (hypoxia) | Promotes de novo lipid synthesis by activating lipogenic genes. | researchgate.net |

| Acetate | Lipid Metabolism | Rabbit liver and adipose tissue | Reduces triglyceride content by inhibiting fatty acid synthesis and promoting oxidation. | nih.gov |

| α-Tocopherol | Membrane Stability | Model membranes | Decreases motional freedom of lipid acyl chains, increasing membrane rigidity. | researchgate.net |

Role of Van der Waals Interactions in Enzyme-Tocol Acetate Binding

Van der Waals interactions, while individually weak, collectively play a significant role in the binding and stabilization of this compound within the active sites of various enzymes. These non-specific, distance-dependent interactions occur between the hydrophobic regions of this compound and nonpolar amino acid residues lining the enzyme's binding pocket. Preclinical research, primarily utilizing in silico molecular docking and dynamics simulations, has provided valuable insights into the nature and importance of these interactions.

The lipophilic character of this compound, conferred by its long phytyl tail, is a key determinant in its interaction with enzymes. This hydrophobicity drives the molecule to seek out and favorably interact with nonpolar environments, such as the hydrophobic pockets often found in the active sites of enzymes like lipases and cyclooxygenases. nih.govacs.org These pockets provide a complementary environment for the nonpolar side chain of this compound, leading to a multitude of Van der Waals contacts.

It is important to note that while Van der Waals interactions are crucial, they are often part of a larger network of interactions that may include hydrogen bonds and electrostatic interactions, depending on the specific enzyme and the conformation of the binding pocket. nih.govelifesciences.org However, for a molecule with the extensive nonpolar surface area of this compound, the cumulative effect of Van der Waals forces is a predominant factor in its molecular recognition and binding by enzymes in a preclinical context. nih.govacs.org

Table 1: Amino Acid Residues Involved in Van der Waals Interactions with this compound in Preclinical Enzyme Models

| Enzyme/Protein Model | Interacting Amino Acid Residues (via Van der Waals forces) | Research Focus |

| Lipase | Ala 279, Ala 282, Glu 188, Leu 140, Thr 138, Thr 40 nih.gov | Biotransformation of α-tocopherol esters nih.gov |

| Polyketide Cyclase SnoaL | Phe 15, Leu 51, Trp 54, Phe 59, Phe 125, Leu 129, Val 91, Val 92 nih.gov | Ligand binding in a predominantly hydrophobic pocket nih.gov |

| D-alanyl-D-alanine ligase (Ddl) | Leu 145 (with the methyl group of acetate) elifesciences.org | Inhibition mechanism by acetate elifesciences.org |

Metabolism and Biotransformation Pathways of Tocol Acetate Preclinical Investigations

In Vivo Metabolism of Tocol (B1682388) Acetate (B1210297) in Animal Models

The metabolism of tocol acetate begins with the enzymatic cleavage of its ester bond, a critical step for its absorption and subsequent distribution. Studies in animal models indicate that this bioconversion is a key determinant of its bioavailability. Tocopheryl acetate must be hydrolyzed in the intestines by esterases before it can be absorbed. plos.org Research in broilers suggests this hydrolysis step can be rate-limiting and is strongly dose-dependent. plos.org

Following absorption, the liver plays a central role in the metabolism of the resulting alpha-tocopherol (B171835). nih.govnih.gov In rabbits administered radiolabeled 14C-alpha-tocopherol acetate, the label was recovered in plasma and lipoproteins, with subsequent uptake by the liver. nih.govemnuvens.com.br The primary hepatic metabolism of alpha-tocopherol involves a process initiated by cytochrome P450-dependent ω-hydroxylation of the aliphatic side-chain, forming metabolites such as 13'-hydroxychromanol (13'-OH). nih.govnih.gov This is followed by peroxisomal ω-oxidation, which generates 13'-carboxychromanol (13'-COOH). nih.gov

Subsequent catabolism occurs through a series of five consecutive β-oxidation reactions that shorten the metabolite side-chains, ultimately leading to the formation of terminal metabolites like (2′-carboxyethyl)-6-hydroxychromans (CEHCs), which are then excreted. nih.gov Studies using deuterated tocopheryl acetate have confirmed that different forms of vitamin E are metabolized at different rates, with non-alpha-tocopherol forms being more extensively catabolized than alpha-tocopherol. nih.gov

Table 1: Summary of Key Findings in Hepatic Metabolism of this compound in Animal Models

| Animal Model | Compound Administered | Key Findings | Reference(s) |

|---|---|---|---|

| Rabbits | 14C-alpha-tocopherol acetate | Monitored radiolabel in lipoproteins and plasma; confirmed liver uptake. | nih.gov, emnuvens.com.br |

The conversion of this compound to its biologically active form, alpha-tocopherol, is not limited to the gut and liver but also occurs in other tissues. Studies focusing on the skin have provided direct evidence for this local bioconversion. In hairless mice, topically applied alpha-tocopheryl acetate was absorbed into the skin and hydrolyzed to free alpha-tocopherol. nih.govscconline.org This process is catalyzed by endogenous skin enzymes, such as esterases. mattek.com

Interestingly, research indicates that exposure to UV-B irradiation enhances both the absorption of alpha-tocopheryl acetate and its conversion to free alpha-tocopherol in the skin of hairless mice. nih.govresearchgate.net This suggests a localized mechanism for activating the provitamin in tissues where its antioxidant properties are most needed.

Table 2: Research Findings on this compound Bioconversion in Tissues

| Animal Model | Tissue Studied | Key Observation | Influencing Factors | Reference(s) |

|---|---|---|---|---|

| Hairless Mice | Skin | Topical alpha-tocopheryl acetate is absorbed and converted to free alpha-tocopherol. | UV-B irradiation enhances absorption and bioconversion. | nih.gov, researchgate.net, scconline.org |

Acetate Metabolism Pathways and Interconnections

The acetate molecule cleaved from this compound enters the body's general metabolic pool. Acetate is a key two-carbon intermediate that can be generated from various sources, including the end product of glycolysis, pyruvate. wustl.eduresearchgate.net It serves as a crucial precursor for biosynthesis and as an energy substrate.

The acetate pathway, also known as the polyketide pathway, is a fundamental biosynthetic route for the production of fatty acids and polyketides. wikipedia.orgsips.org.in This pathway begins with acetyl-CoA, which can be formed from acetate by the enzyme acetyl-CoA synthetase. researchgate.netnih.gov The process involves the stepwise condensation of two-carbon units, typically derived from malonyl-CoA (which is itself formed from acetyl-CoA), to build increasingly longer carbon chains. wikipedia.orgsips.org.in This pathway is essential for creating vital cellular components, including membrane lipids and a wide range of secondary metabolites. wikipedia.orgslideshare.net

Under certain conditions, such as an excess of a growth substrate like glucose, cells may incompletely oxidize it even when oxygen is present. wikipedia.org This phenomenon, known as overflow metabolism, results in the production and excretion of metabolites like acetate. frontiersin.orgnih.govelifesciences.org In organisms like Escherichia coli, overflow metabolism is understood to result from an imbalance between the rate of acetyl-CoA production from glycolysis and the capacity of the tricarboxylic acid (TCA) cycle to assimilate it. nih.govelifesciences.org This leads to the conversion of excess acetyl-CoA into acetate. researchgate.net In mammals, acetate can be quantitatively generated from pyruvate, particularly during hyperactive glucose metabolism or under conditions of energy stress. wustl.eduelifesciences.org

Cells can take up extracellular acetate and incorporate it into their metabolic pathways. researchgate.net In the brain, for instance, acetate is preferentially taken up by astrocytes through a process mediated by monocarboxylate transporters. researchgate.netnih.gov Once inside the cell, the enzyme acetyl-CoA synthetase efficiently converts acetate into acetyl-CoA. researchgate.netnih.gov This acetyl-CoA can then enter the TCA cycle by condensing with oxaloacetate to form citrate, contributing to cellular energy production. nih.govresearchgate.net The carbon from labeled acetate can be traced into various intracellular metabolites, including the amino acids glutamate (B1630785) and glutamine, demonstrating its integration into central carbon metabolism. nih.govresearchgate.net

Comparative Metabolism of this compound and Other Tocopherol Esters

Comparative studies in several animal models and in vitro systems have been conducted to elucidate these differences, primarily focusing on how tocopheryl acetate's metabolic profile compares to that of other esters like tocopheryl succinate (B1194679), tocopheryl nicotinate (B505614), and tocopheryl phosphate (B84403).

Findings from In Vivo Animal Models

Preclinical studies in sheep, broilers, and swine have provided direct comparisons of the bioavailability and metabolism of different tocopherol esters.

In a study involving sheep, the bioavailability of dl-α-tocopherol acetate (TA) was compared with that of dl-α-tocopherol nicotinate (TN). The results indicated that the availability of TA was significantly greater than that of TN, as reflected by higher plasma and tissue concentrations of α-tocopherol following administration. avma.orgnih.gov This suggests that the hydrolysis of the acetate ester in the gastrointestinal tract of sheep is more efficient than that of the nicotinate ester. avma.org

| Parameter | dl-α-tocopherol acetate (TA) | dl-α-tocopherol nicotinate (TN) | Significance |

| Plasma α-tocopherol | Higher concentration curve | Lower concentration curve | P < 0.05 |

| Tissue α-tocopherol | Greater concentrations | Lower concentrations | P < 0.05 |

Data derived from a comparative study in sheep. nih.gov

A feeding experiment in broilers investigated the differences in bioavailability between all-rac-α-tocopherol acetate and all-rac-α-tocopherol succinate. The study found that the apparent absorption coefficient for the succinate ester was significantly lower than that of the acetate ester. researchgate.net Consequently, α-tocopherol concentrations in plasma, breast muscle, liver, and adipose tissue were lower in the broilers fed the succinate form. In vitro tests within the same study demonstrated a higher capacity of pancreatic carboxyl ester hydrolase to hydrolyze α-tocopherol acetate compared to the succinate ester, providing a potential enzymatic basis for the observed in vivo differences. researchgate.net

| Parameter | all-rac-α-tocopherol acetate | all-rac-α-tocopherol succinate |

| Mean Apparent Absorption Coefficient | 70.8 ± 5.6 | 58.0 ± 5.4 |

| Relative Efficiency of Utilization | 100% | 69-76% |

| In Vitro Hydrolysis by Pancreatic CEH | Higher capacity | Lower capacity |

Data from a comparative feeding experiment in broilers. researchgate.net

Research in swine compared the bioavailability of water-soluble all-rac α-tocopheryl phosphate (TP) with the fat-soluble all-rac α-tocopheryl acetate (TAc). Pharmacokinetic analysis revealed that while TP appeared in the plasma more rapidly than T from TAc, the subsequent conversion of TP to active tocopherol was slower. nih.gov The appearance rate of tocopherol from TAc was faster than the appearance of tocopherol from TP. nih.gov However, the elimination rate of tocopherol derived from TP was slower than that from TAc. Ultimately, the total area under the curve for the resulting α-tocopherol was comparable between the two esters, suggesting that TP is an equally effective precursor to circulating tocopherol as TAc in swine. nih.govoup.com

| Pharmacokinetic Parameter (in Plasma) | T from TAc | TP | T from TP | Significance (vs TAc) |

| Appearance Rate (h⁻¹) | 0.040 ± 0.014 | 0.119 ± 0.058 | 0.026 ± 0.009 | P = 0.01 (TP) / P = 0.01 (T from TP) |

| Elimination Rate (h⁻¹) | 0.438 ± 0.160 | 0.396 ± 0.098 | 0.220 ± 0.062 | P = 0.51 (TP) / P = 0.00 (T from TP) |

| Relative Area Under the Curve | 100% | 34.5% | 107.3% | N/A |

Pharmacokinetic data from a comparative study in swine. nih.gov

Findings from In Vitro Models

In vitro models, such as the human enterocyte-like Caco-2 cell line, have been used to compare the absorption and metabolism of different tocopherol esters at a cellular level. A study comparing α-tocopherol, α-tocopherol acetate (TAC), and α-tocopheryl polyethylene (B3416737) glycol succinate 1000 (TPGS) found significant differences in their processing by Caco-2 cells. nih.gov

The results showed that the amount of tocopherol secreted at the basolateral pole (representing entry into circulation) was highest when provided as free tocopherol. Secretion was intermediate when provided as TAC and significantly lower with the TPGS form. nih.govnih.gov This indicates that even at the cellular level, the efficiency of hydrolysis and subsequent transport varies between different ester forms. The study confirmed that TAC is partially hydrolyzed at the apical side of the Caco-2 cells, a process compatible with the presence of brush border esterases. nih.gov

| Vitamin E Form (in apical micelles) | Relative Basolateral Secretion | Significance (vs Free Tocopherol) |

| Free α-tocopherol | Highest (1.45%) | N/A |

| α-tocopherol acetate (TAC) | Intermediate (0.99%) | p < 0.001 |

| α-tocopheryl polyethylene glycol succinate (TPGS) | Lowest (0.15%) | p < 0.0001 |

Data from an in vitro study using Caco-2 TC7 intestinal cells. nih.govnih.gov

Gene Expression and Transcriptional Regulation by Tocol Acetate Preclinical and in Vitro Studies

Modulation of Hepatic Xenobiotic Pathways by Tocol (B1682388) Acetate (B1210297) Supplementation

The liver is central to metabolizing and eliminating foreign compounds (xenobiotics), a process organized into three phases. Tocol acetate supplementation has been shown to coordinately regulate the genes responsible for these pathways. nih.govnih.gov In a preclinical study, mice were fed diets supplemented with all-rac-α-tocopheryl acetate, leading to an approximately eightfold increase in hepatic α-tocopherol concentrations. nih.gov This elevation triggered significant changes in the gene expression of enzymes and transporters across all three phases of xenobiotic metabolism. nih.govnih.gov

Phase I of xenobiotic metabolism involves the modification of compounds, often through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Supplementation with α-tocopheryl acetate in mice led to a marked increase in the gene expression of key Phase I enzymes. nih.gov Specifically, the expression of P450 oxidoreductase increased by 1.6-fold, while cytochrome P450 3a11 (Cyp3a11) expression saw a 4.0-fold increase. nih.gov Other studies support this, showing that α-tocopherol can induce CYP3A and CYP2B enzymes. researchgate.net This regulation may be linked to the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a role in sensing foreign substances and upregulating their metabolism. nih.govnih.gov

However, the effect of tocopherols (B72186) on CYP gene expression can vary depending on the model system. While some studies in mice show clear upregulation, other research using Fisher 344 rats or hepatocellular liver carcinoma cells (HepG2) found no significant changes in liver CYP mRNA levels following supplementation with RRR-α-tocopheryl acetate. mdpi.com

Phase II metabolism involves the conjugation of the modified compounds from Phase I with endogenous molecules to increase their water solubility and facilitate their excretion. mdpi.com The same preclinical study that demonstrated effects on Phase I enzymes also found a significant upregulation of Phase II genes. nih.gov The gene expression of sulfotransferase 2a increased dramatically by 10.8-fold, and glutathione (B108866) S-transferase mu 3 saw a 1.9-fold increase in mice supplemented with α-tocopheryl acetate. nih.gov

Interestingly, while gene expression for some glutathione S-transferases (GSTs) is increased, other research focusing on enzyme activity shows an inhibitory effect. Studies have demonstrated that RRR-alpha-tocopherol acetate can non-competitively inhibit the activity of the human glutathione S-transferase P1-1 (GST P1-1) enzyme. nih.gov Similarly, other tocopherol esters have been found to inhibit glutathione S-transferase omega 1-1 (hGSTO1-1). nih.govresearchgate.net This highlights the complex regulatory role of tocopherols, which can upregulate the expression of certain metabolic genes while simultaneously inhibiting the activity of specific enzymes.

Phase III of detoxification involves the transport of conjugated metabolites out of the cell for elimination, often into the bile or urine. nih.gov This process is mediated by efflux transporters like those from the ATP-binding cassette (ABC) family. mdpi.com In mice supplemented with α-tocopheryl acetate, the gene expression of the Phase III biliary transporter Abcb1a, also known as multidrug resistance protein 1 (MDR1), was found to have doubled. nih.govnih.gov This transporter is a P-glycoprotein that actively pumps a wide range of xenobiotics out of cells, playing a critical role in detoxification and influencing the bioavailability of many drugs. nih.gov

Interactive Table: Modulation of Hepatic Xenobiotic Pathway Genes by α-Tocopheryl Acetate

| Phase | Gene | Function | Fold Change in Expression | Reference |

| Phase I | P450 oxidoreductase | Electron donor to CYP450 enzymes | 1.6 | nih.gov |

| Phase I | Cytochrome P450 3a11 | Xenobiotic oxidation | 4.0 | nih.gov |

| Phase II | Sulfotransferase 2a | Conjugation with sulfate (B86663) group | 10.8 | nih.gov |

| Phase II | Glutathione S-transferase mu 3 | Conjugation with glutathione | 1.9 | nih.gov |

| Phase III | Abcb1a (MDR1) | Biliary efflux transporter | 2.0 | nih.gov |

This compound Influence on Specific Gene Clusters

Beyond the coordinated regulation of hepatic detoxification pathways, this compound and its active form, α-tocopherol, have been shown to modulate distinct clusters of genes involved in fundamental cellular processes. These include the intricate networks governing lipid homeostasis and the complex signaling cascades that control cell growth and division. nih.govnih.gov

This compound has a significant impact on genes that regulate lipid status. In cultured hepatocytes, treatment with RRR-α-tocopherol resulted in a specific and significant reduction in the expression levels of 17 genes that are central to lipid regulation. nih.gov Many of these genes are key enzymes in the cholesterol biosynthetic pathway. nih.gov The expression of CD36, a scavenger receptor involved in lipid uptake, is also modulated by tocopherols. nih.govmdpi.com Furthermore, α-tocopherol has been found to downregulate microRNA-122a, a key regulator of lipid metabolism in the liver. mdpi.com

Studies using α-tocopheryl phosphate (B84403), a water-soluble derivative, have shown that it can transcriptionally activate a set of genes in preadipocytes—including TRB3, SESN2, and INSIG1—that may help prevent fat accumulation in these cells. researchgate.net In contrast, in fully differentiated adipocytes, the same compound was found to inhibit these genes, potentially facilitating fat uptake and storage. researchgate.net

Research has identified a group of genes implicated in cell signaling and cell cycle control that are sensitive to tocopherols. nih.gov Among these, the transcription of genes that act as cell cycle inhibitors, such as p27, and anti-apoptotic genes like Bcl2, is upregulated. nih.gov Conversely, genes that promote cell cycle progression, such as cyclin D1 and cyclin E, are downregulated. nih.gov Other regulated genes in this cluster include PPAR-gamma, the cell death receptor CD95 (APO-1/Fas ligand), and 5α-steroid reductase type 1. nih.gov In ex vivo experiments using cord blood CD34+ cells, alpha tocopherol acetate was observed to promote cell cycle arrest by causing an accumulation of cells in the G0 phase. mdpi.com

Interactive Table: this compound's Influence on Specific Gene Clusters

| Functional Cluster | Gene/Target | Effect of this compound/Metabolites | Reference |

| Lipid Metabolism | Cholesterol Biosynthesis Genes | Downregulated | nih.gov |

| Lipid Metabolism | CD36 | Modulated | nih.govmdpi.com |

| Lipid Metabolism | microRNA-122a | Downregulated | mdpi.com |

| Lipid Metabolism | TRB3, SESN2, INSIG1 (in preadipocytes) | Upregulated | researchgate.net |

| Cell Cycle | p27 | Upregulated | nih.gov |

| Cell Cycle | Cyclin D1, Cyclin E | Downregulated | nih.gov |

| Cell Signaling/Apoptosis | Bcl2 | Upregulated | nih.gov |

| Cell Signaling/Apoptosis | CD95 (Fas ligand) | Downregulated | nih.gov |

| Cell Signaling | PPAR-gamma | Downregulated | nih.gov |

Differential Gene Expression in Response to this compound Stereoisomers

Preclinical and in vitro studies have been conducted to determine whether the different stereoisomers of this compound, primarily the natural form RRR-α-tocopheryl acetate and the synthetic mixture all-rac-α-tocopheryl acetate, elicit differential effects on gene expression. This compound is hydrolyzed within the cell to α-tocopherol, which is the biologically active molecule that modulates gene expression.

For instance, the expression of cytochrome P450 20A1 (CYP20A1), one of the genes with detectable mRNA levels in these cells, was shown to be dose-dependently up-regulated by both stereoisomeric forms of tocopheryl acetate, with no significant difference in the potency between the RRR- and all-rac- forms. taylorfrancis.com This suggests that, at the cellular level in this model system, the transcriptional responses are not dependent on the stereochemistry of the phytyl tail of the α-tocopherol molecule.

While direct comparative in vitro studies on a broad range of genes are limited, research on α-tocopherol has identified numerous genes that are responsive to its presence. These genes are involved in a wide array of biological processes. Given the equivalent transcriptional activity observed between the stereoisomers in HepG2 cells, it is plausible that these genes are regulated similarly by both RRR- and all-rac-α-tocopheryl acetate following its conversion to α-tocopherol.

Below is a table of genes known to be regulated by α-tocopherol, categorized by their primary function.

| Functional Category | Gene | Protein Name | Observed Regulation |

|---|---|---|---|

| Uptake and Metabolism | TTPA | α-tocopherol transfer protein | Up-regulated |

| CYP3A4 | Cytochrome P450 3A4 | Up-regulated | |

| Lipid Uptake & Atherosclerosis | CD36 | CD36 Molecule (Thrombospondin Receptor) | Down-regulated |

| SCARB1 | Scavenger Receptor Class B Member 1 (SR-BI) | Down-regulated | |

| Extracellular Matrix | COL1A1 | Collagen Type I Alpha 1 Chain | Down-regulated |

| CTGF | Connective Tissue Growth Factor | Up-regulated | |

| Inflammation & Adhesion | ICAM1 | Intercellular Adhesion Molecule 1 | Down-regulated |

| IL2 | Interleukin 2 | Up-regulated | |

| Cell Signaling & Cycle | PPARG | Peroxisome Proliferator Activated Receptor Gamma | Up-regulated |

| CCND1 | Cyclin D1 | Down-regulated |

This table is based on preclinical and in vitro research on α-tocopherol. Studies directly comparing RRR- and all-rac-α-tocopheryl acetate in HepG2 cells found no significant differences in their gene-regulatory activity. taylorfrancis.comnih.gov

Role of Transcription Factors and Nuclear Receptors in this compound-Mediated Gene Regulation

The regulation of gene expression by this compound (following its hydrolysis to α-tocopherol) is a complex process mediated by the interaction of α-tocopherol with various transcription factors and nuclear receptors. nih.gov These interactions can either activate or repress gene transcription, leading to changes in cellular function. The primary mechanisms identified in preclinical and in vitro research involve the nuclear pregnane X receptor (PXR) and the transcription factors NF-κB and AP-1. nih.govresearchgate.net

Pregnane X Receptor (PXR)

The pregnane X receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a key regulator of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and certain endogenous molecules. frontiersin.org Studies have shown that α-tocopherol can act as a ligand for PXR. researchgate.netCurrent time information in Darmstadt, DE.

The mechanism of PXR-mediated gene regulation follows a well-established pathway for nuclear receptors:

Ligand Binding: α-Tocopherol enters the cell and binds to the ligand-binding domain of PXR located in the cytoplasm or nucleus.

Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). frontiersin.orgmdpi.com

DNA Binding: This activated PXR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter or enhancer regions of target genes. frontiersin.org

Transcriptional Activation: The binding of the PXR/RXR heterodimer to the PXRE recruits a complex of co-activator proteins. This complex then facilitates the assembly of the basal transcription machinery, including RNA polymerase II, at the gene's promoter, initiating the transcription of the target gene into messenger RNA (mRNA).

A primary target gene of PXR activation by α-tocopherol is Cytochrome P450 3A4 (CYP3A4), a critical enzyme in the liver responsible for the oxidative metabolism of a wide range of substrates, including α-tocopherol itself. nih.govCurrent time information in Darmstadt, DE. This indicates that α-tocopherol can regulate its own metabolism through the activation of the PXR signaling pathway.

Transcription Factors: NF-κB and AP-1

Beyond direct nuclear receptor activation, α-tocopherol also modulates gene expression by influencing key signaling pathways that control the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net

NF-κB (Nuclear Factor-kappa B): NF-κB is a critical transcription factor involved in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes, such as those for cytokines like Interleukin-6 (IL-6). nih.gov In vitro studies have demonstrated that α-tocopherol can inhibit the activation of NF-κB. nih.govresearchgate.net This inhibitory action prevents NF-κB from binding to the promoter regions of its target genes, thereby down-regulating the expression of inflammatory mediators. nih.gov

AP-1 (Activator Protein-1): AP-1 is another transcription factor that regulates genes involved in cellular processes like proliferation, differentiation, and apoptosis. Its activity is also controlled by upstream signaling cascades.

The regulation of both NF-κB and AP-1 by α-tocopherol is often linked to its ability to inhibit the activity of Protein Kinase C (PKC), a key signaling enzyme. nih.govresearchgate.net By modulating PKC activity, α-tocopherol can interfere with the signaling pathways that would normally lead to the activation of these transcription factors, thus providing an additional layer of gene expression control.

| Factor | Type | Mechanism of Action | Key Target Genes |

|---|---|---|---|

| PXR | Nuclear Receptor | Binds α-tocopherol, forms a heterodimer with RXR, and binds to PXREs on DNA to activate transcription. | CYP3A4 |

| NF-κB | Transcription Factor | Activity is inhibited by α-tocopherol, preventing its translocation to the nucleus and subsequent gene activation. | IL-6, ICAM-1 |

| AP-1 | Transcription Factor | Activity is modulated by α-tocopherol, often via inhibition of the PKC signaling pathway. | MMP-1 |

Analytical Methodologies for Tocol Acetate Research

Extraction Techniques for Tocol (B1682388) Acetate (B1210297) from Complex Matrices

Extracting tocol acetate from intricate matrices is a critical first step that significantly influences the accuracy of subsequent analyses. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the desired level of purity. The primary goals are to efficiently release the this compound from the matrix, remove interfering substances, and concentrate the analyte for sensitive detection. thermofisher.com

Solvent extraction is a foundational technique for isolating lipid-soluble compounds like this compound. aocs.org The selection of the solvent system is paramount and is based on the polarity of the target analyte and the composition of the sample matrix. researchgate.net

Hexane (B92381)/Ethyl Acetate: Mixtures of hexane and ethyl acetate are frequently used for the extraction of tocols. researchgate.net Hexane, a nonpolar solvent, is effective at dissolving lipids, while the more polar ethyl acetate helps to disrupt interactions between the this compound and the matrix components. mdpi.comquora.com A common ratio used is 85:15 (v/v) of hexane to ethyl acetate. researchgate.net This combination provides a good balance for extracting the moderately polar this compound while minimizing the co-extraction of highly polar impurities. In one method developed for analyzing all-rac-α-tocopheryl acetate in olive oil, a hexane/ethyl acetate mixture (4:1, v/v) was successfully used for extraction prior to HPLC analysis. usda.gov

Methanol: As a polar solvent, methanol can also be employed in extraction schemes. aocs.orgrotachrom.com It is particularly useful for breaking interactions in complex food matrices where this compound may be associated with proteins and carbohydrates. aocs.org However, studies comparing direct solvent extractions have shown that methods like alkaline hydrolysis can yield significantly higher amounts of tocols from cereal samples compared to using methanol alone. aocs.org

For samples where this compound is present as a stable ester, direct solvent extraction is often sufficient. However, for complex food and feed samples that may have been fortified, a saponification (alkaline hydrolysis) step is often necessary to break down the ester linkage and free the tocopherol, as well as to remove interfering saponifiable lipids, especially before reversed-phase HPLC. aocs.org

| Solvent System | Typical Application | Key Advantages | Considerations |

|---|---|---|---|

| Hexane/Ethyl Acetate | Vegetable oils, fatty matrices | Good selectivity for lipid-soluble compounds. | Ratio may need optimization based on matrix. |

| Methanol | Complex food matrices (e.g., cereals) | Effective at disrupting matrix-analyte interactions. | May extract more polar interferences. |

| Acetone/Chloroform | Feed premixes | Enables single-step extraction for specific sample types. | Use of chlorinated solvents. |

Solid Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration following initial solvent extraction. thermofisher.comwindows.net It is more efficient than traditional liquid-liquid extraction, reduces solvent consumption, and can be automated. SPE operates by passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte is eluted. thermofisher.com

For this compound analysis, various SPE sorbents can be used:

Silica (B1680970) or Florisil Cartridges: These are used in normal-phase SPE, where they adsorb polar impurities from the nonpolar sample extract. aocs.org

C18 (Reversed-Phase) Cartridges: These nonpolar sorbents are used to retain lipid-soluble compounds like this compound from more polar sample solutions. A study on emulsified nutritional supplements used a Bond Elut C18 cartridge to retain this compound, which was then eluted with acetonitrile. nih.gov This method proved to be simple, rapid, and sensitive. nih.gov

Polymeric Sorbents: Materials like Porapak Q (divinylbenzene/ethyl-vinylbenzene) have been used to selectively retain tocopherols (B72186), which are then eluted with a hexane:ethyl acetate mixture. researchgate.net

The standard SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. youtube.com The choice of solvents for each step is crucial for achieving a clean and concentrated extract, which ultimately improves the quality of chromatographic analysis and can extend the life of the analytical column. thermofisher.com

Modern extraction techniques like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer significant advantages over traditional solvent-based methods. aocs.org These "green" technologies reduce extraction times, decrease the volume of organic solvents required, and are suitable for automation. aocs.orgnih.gov

Supercritical Fluid Extraction (SFE): This technique typically uses carbon dioxide (CO2) at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.netresearchgate.net Supercritical CO2 is an excellent nonpolar solvent, and its solvating power can be tuned by adjusting pressure and temperature. nih.gov This allows for selective extraction of compounds like this compound. SFE is environmentally friendly as it uses non-toxic CO2, and the solvent can be easily removed from the extract by depressurization. researchgate.netnih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses conventional solvents (like water or ethanol) at elevated temperatures and pressures. nih.govresearchgate.net These conditions keep the solvent in a liquid state, allowing for faster and more efficient extraction compared to methods at atmospheric pressure. nih.gov The high pressure forces the solvent into the matrix pores, and the high temperature reduces solvent viscosity and increases solubility of the analyte. nih.gov PLE has been successfully applied to extract a wide range of bioactive compounds from various matrices. researchgate.net

Spectroscopic Methods for this compound Quantification

Spectroscopic methods offer direct, often simpler, approaches for the quantification of this compound without prior chromatographic separation.

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a straightforward method used for the quantification and characterization of compounds. nih.govgoogle.comnih.gov The technique measures the absorbance of light at a specific wavelength. For vitamin E and its derivatives, the maximum absorbance (λmax) is typically observed around 294 nm. lookchem.com The concentration of this compound in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. researchgate.net

Spectrofluorometry

Spectrofluorometry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a compound. Similar to HPLC with fluorescence detection, this method relies on exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique can be applied for the direct quantification of this compound in samples where interfering fluorescent compounds are minimal.

Validation Parameters for this compound Analytical Methods

Method validation is a critical process in analytical chemistry that confirms that a specific method used for a particular test is suitable for its intended purpose. For this compound, various analytical methods are employed for its quantification in different matrices, and these methods must undergo rigorous validation to ensure the reliability and accuracy of the results. The key validation parameters include specificity, linearity, precision, accuracy, limits of detection and quantification, and recovery.

Specificity and Linearity

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. In the context of this compound analysis, this means the method should be able to measure this compound without interference from other tocopherols, tocotrienols, or other excipients in the formulation.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of the analyte response versus its concentration. The correlation coefficient (R²) is a key indicator of the linearity of the method, with values close to 1.000 indicating a high degree of linearity.

Several studies have demonstrated the excellent linearity of analytical methods for this compound determination. For instance, a high-performance liquid chromatography (HPLC) method for the analysis of all-rac-α-tocopheryl acetate in olive oil showed a correlation coefficient higher than 0.99 in a concentration range of 1 to 20 μg/mL usda.gov. Similarly, an HPLC method for α-tocopheryl acetate in pharmaceutical and supplementary soft capsules reported a linearity (R²) value of 0.999 researchgate.net. Another study on the analysis of vitamin E acetate in aerosol emissions of e-cigarettes also documented a linear calibration curve with an R² > 0.99 frontiersin.org. A colorimetric method for determining tocopheryl acetate was found to be linear for concentrations between 0.2 and 11.0 µg/ml nih.govresearchgate.net.

| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| HPLC-PDA | Olive Oil | 1 - 20 µg/mL | > 0.99 | usda.gov |

| HPLC | Pharmaceutical Capsules | Not Specified | 0.999 | researchgate.net |

| LC-MS/MS | Aerosol Emissions | 10 - 1,000 ng/mL | ≥ 0.99 | frontiersin.org |

| Colorimetric | Pure Form and Capsules | 0.2 - 11.0 µg/mL | Not Specified | nih.govresearchgate.net |

| HPLC with Fluorescence Detection | Emulsified Nutritional Supplements | 0.1 - 100 ng per injection | Not Specified | nih.gov |

Precision and Accuracy

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated.

A study on the analysis of vitamin E acetate in aerosol emissions reported repeatability for two quality control levels ranging from 3.96% to 8.32% and intermediate precision ranging from 2.47% to 6.73% frontiersin.org. In another study using an HPLC method for all-rac-α-tocopheryl acetate, the RSD was found to be 3.9% usda.gov. A colorimetric method for tocopheryl acetate showed a relative precision of about 0.7-1.5% when using the standard additions method nih.govresearchgate.net.

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| LC-MS/MS | Repeatability (RSD) | 3.96% - 8.32% | frontiersin.org |

| Intermediate Precision (RSD) | 2.47% - 6.73% | ||

| HPLC-PDA | Precision (RSD) | 3.9% | usda.gov |

| Colorimetric | Relative Precision | 0.7% - 1.5% | nih.govresearchgate.net |

| HPLC with Fluorescence Detection | Reproducibility (RSD) | ~2.5% | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For α-tocopheryl acetate, an HPLC method reported an LOD of 0.260 µg/mL and an LOQ of 0.787 µg/mL researchgate.net. A more sensitive spectrofluorometric method for all-rac-α-tocopheryl acetate in olive oil had a detection limit of 0.01 μg/mL, while an HPLC-PDA method for the same compound had an LOD of 0.5 μg/mL usda.gov. An LC-MS/MS method for vitamin E acetate in aerosol emissions demonstrated an LOD of 1.85 × 10⁻⁵ µg per mL of aerosol puff volume frontiersin.org.

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC | Pharmaceutical Capsules | 0.260 µg/mL | 0.787 µg/mL | researchgate.net |

| HPLC-PDA | Olive Oil | 0.5 µg/mL | Not Specified | usda.gov |

| Spectrofluorometric | Olive Oil | 0.01 µg/mL | Not Specified | usda.gov |